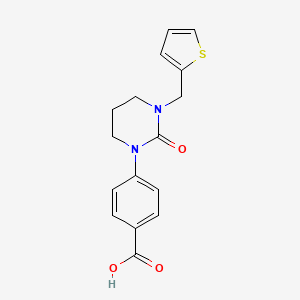
4-(2-oxo-3-(2-thienylmethyl)tetrahydro-1(2H)-pyrimidinyl)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-oxo-3-(2-thienylmethyl)tetrahydro-1(2H)-pyrimidinyl)benzoic acid is a complex organic compound that features a benzoic acid moiety linked to a tetrahydropyrimidinyl group, which is further substituted with a thienylmethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-oxo-3-(2-thienylmethyl)tetrahydro-1(2H)-pyrimidinyl)benzoic acid typically involves multi-step organic reactions. One common approach is to start with the preparation of the tetrahydropyrimidinyl intermediate, which is then coupled with a benzoic acid derivative. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the final product.
化学反应分析
Types of Reactions
4-(2-oxo-3-(2-thienylmethyl)tetrahydro-1(2H)-pyrimidinyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups like halogens or alkyl chains.
科学研究应用
4-(2-oxo-3-(2-thienylmethyl)tetrahydro-1(2H)-pyrimidinyl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 4-(2-oxo-3-(2-thienylmethyl)tetrahydro-1(2H)-pyrimidinyl)benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The specific pathways involved depend on the biological context and the nature of the target molecules.
相似化合物的比较
Similar Compounds
4-(2-oxo-3-(2-furylmethyl)tetrahydro-1(2H)-pyrimidinyl)benzoic acid: Similar structure but with a furyl group instead of a thienyl group.
4-(2-oxo-3-(2-phenylmethyl)tetrahydro-1(2H)-pyrimidinyl)benzoic acid: Contains a phenyl group instead of a thienyl group.
Uniqueness
The presence of the thienylmethyl group in 4-(2-oxo-3-(2-thienylmethyl)tetrahydro-1(2H)-pyrimidinyl)benzoic acid imparts unique electronic and steric properties, which can influence its reactivity and interactions with biological targets. This makes it distinct from similar compounds with different substituents.
属性
分子式 |
C16H16N2O3S |
|---|---|
分子量 |
316.4 g/mol |
IUPAC 名称 |
4-[2-oxo-3-(thiophen-2-ylmethyl)-1,3-diazinan-1-yl]benzoic acid |
InChI |
InChI=1S/C16H16N2O3S/c19-15(20)12-4-6-13(7-5-12)18-9-2-8-17(16(18)21)11-14-3-1-10-22-14/h1,3-7,10H,2,8-9,11H2,(H,19,20) |
InChI 键 |
ZFJITJNRFPQCCO-UHFFFAOYSA-N |
规范 SMILES |
C1CN(C(=O)N(C1)C2=CC=C(C=C2)C(=O)O)CC3=CC=CS3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


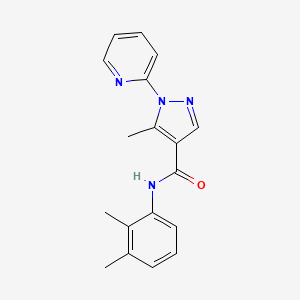
![N-(3-chlorophenyl)-1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13363665.png)
![1-[4-(difluoromethoxy)phenyl]-N-(2,4-dimethoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13363679.png)
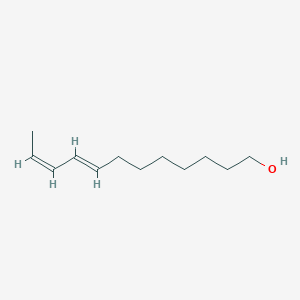
![Methyl 3-(4-{[3-(4-methoxyphenyl)propanoyl]oxy}benzyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene-6-carboxylate](/img/structure/B13363682.png)
![2-Chloro-4-{3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl methyl ether](/img/structure/B13363684.png)
![5-(tert-Butyl) 4-(1,3-dioxoisoindolin-2-yl) 2-oxa-5-azabicyclo[2.2.1]heptane-4,5-dicarboxylate](/img/structure/B13363696.png)
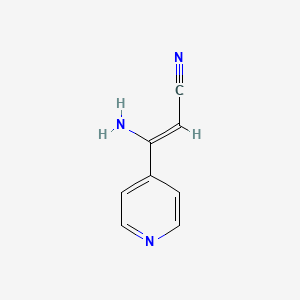
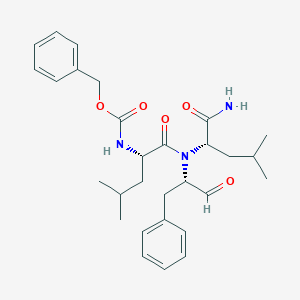
![3-(1-Methyl-4-piperidinyl)-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13363707.png)
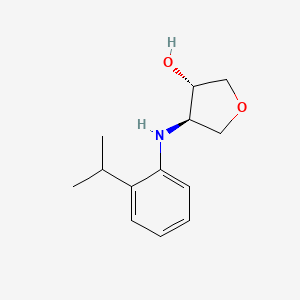
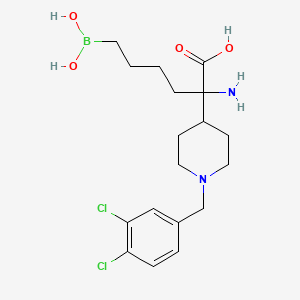

![N-[4-(methylsulfonyl)phenyl]-6-(1H-pyrazol-1-yl)nicotinamide](/img/structure/B13363742.png)
